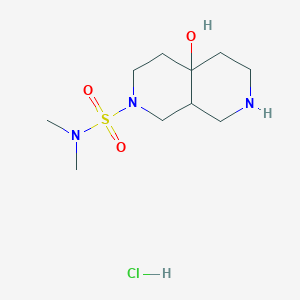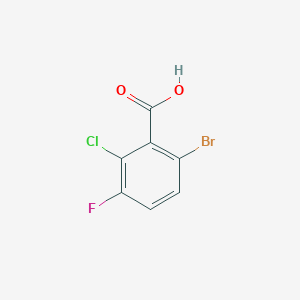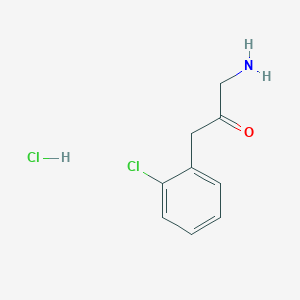![molecular formula C17H16N4O B1383850 4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]chinolin-5-on CAS No. 2173090-83-8](/img/structure/B1383850.png)
4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]chinolin-5-on
Übersicht
Beschreibung
The compound “4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one” belongs to the class of 1H-Pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The first synthesis of this class of compounds was described in 1911 .Molecular Structure Analysis
The parent structure of 1H-Pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties . The structure of “4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one” would be a specific instance of these modifications.Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrazolo[3,4-b]quinolines depend on the specific substituents present in the compound . For instance, the presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile was the determining factor of the regiochemistry of the reaction .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate haben nachweislich signifikante antivirale Eigenschaften. Insbesondere Verbindungen, die unserem Zielmolekül ähneln, haben eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Die strukturelle Flexibilität von Indol ermöglicht die Synthese verschiedener Derivate, die für verbesserte antivirale Wirkungen optimiert werden können.
Entzündungshemmende Aktivität
Das entzündungshemmende Potenzial von Indol-Derivaten ist gut dokumentiert. Sie wurden mit etablierten entzündungshemmenden Medikamenten verglichen und haben vielversprechende Ergebnisse bei der Reduktion von Entzündungen gezeigt . Dies deutet darauf hin, dass unsere Verbindung ein Kandidat für die Entwicklung neuer entzündungshemmender Wirkstoffe sein könnte.
Antikrebs-Eigenschaften
Indol-Derivate werden auch auf ihre Antikrebsaktivitäten untersucht. Sie können mit hoher Affinität an mehrere Rezeptoren binden, was für die Entwicklung von Antikrebsmedikamenten entscheidend ist . Die betreffende Verbindung könnte verwendet werden, um neue Derivate mit potenziellen Antikrebs-Eigenschaften zu synthetisieren.
Antioxidative Effekte
Die antioxidative Aktivität von Indol-Derivaten ist ein weiterer interessanter Bereich. Antioxidantien spielen eine wichtige Rolle beim Schutz von Zellen vor oxidativem Stress, der zu verschiedenen Krankheiten führen kann . Die Erforschung der antioxidativen Kapazität unserer Verbindung könnte zur Entwicklung schützender Therapien führen.
Antibakterielle Eigenschaften
Indol-Derivate haben sich gegen eine Reihe von mikrobiellen Infektionen als wirksam erwiesen. Ihr struktureller Kern kann modifiziert werden, um verschiedene Arten von Bakterien und Pilzen anzugreifen, was sie als antimikrobielle Wirkstoffe vielseitig macht .
Antidiabetische Aktivität
Der Indol-Kern ist in vielen synthetischen Arzneimittelmolekülen vorhanden, die zur Behandlung von Diabetes verwendet werden. Derivate unserer Verbindung könnten synthetisiert und auf antidiabetische Eigenschaften untersucht werden, was möglicherweise zu neuen Behandlungen für diese chronische Krankheit führt .
Wirkmechanismus
While the specific mechanism of action for “4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one” is not mentioned in the available literature, 1H-Pyrazolo[3,4-b]quinolines have been shown to exhibit various biological activities. For instance, new 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) .
Zukünftige Richtungen
The future directions for research on “4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one” and similar compounds could involve further exploration of their synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine their safety and hazards, as well as potential applications in various fields .
Eigenschaften
IUPAC Name |
4-amino-7-methyl-1-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-10-7-13-15(14(22)8-10)16(18)12-9-19-21(17(12)20-13)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBYGVIIQDEYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride](/img/structure/B1383770.png)
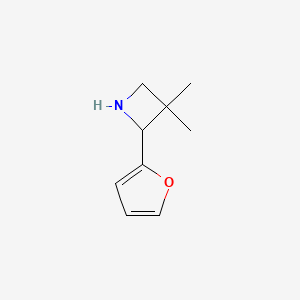
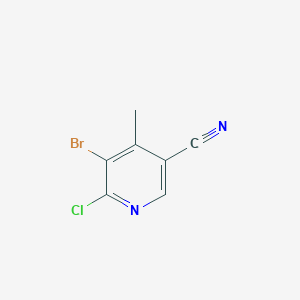
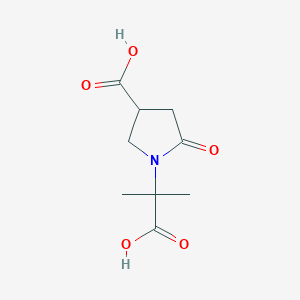
![(4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383775.png)
